![molecular formula C20H26N2O B563501 2-Hydroxy Trimipramine-d3 CAS No. 1189647-53-7](/img/structure/B563501.png)
2-Hydroxy Trimipramine-d3
Overview
Description
2-Hydroxy Trimipramine-d3 is a labeled metabolite of Trimipramine . It has a molecular weight of 313.45 and a molecular formula of C20H23D3N2O . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
2-Hydroxy Trimipramine-d3 is an off-white to pale grey solid . It has a melting point of 50-61°C . It should be stored at -20° C .Scientific Research Applications
Dopaminergic and α1-Adrenergic Systems Modulation : Trimipramine, chemically related to imipramine, does not inhibit the reuptake of noradrenaline and 5-hydroxytryptamine nor induces β-adrenergic down-regulation. However, when given repeatedly, it increases the responsiveness of brain dopamine D2 and D3 as well as α1-adrenergic receptors to their agonists (Maj, Rogóż, Skuza, & Margas, 1998).
Comparison with Clozapine : Trimipramine, unlike typical tricyclic antidepressants, does not inhibit neuronal transmitter uptake and does not cause down-regulation of beta-adrenoceptors. It possesses high affinities for some dopamine, noradrenaline, and 5-hydroxytryptamine receptor subtypes, classifying it as an atypical neuroleptic drug, similar to clozapine (Gross, Xie, & Gastpar, 1991).
Pharmacokinetics and Metabolism : A study on the plasma levels of Trimipramine and its metabolites, including 2-Hydroxy Trimipramine, found interindividual variability in its pharmacokinetics, which could contribute to the variability in its pharmacodynamics (Eap, Koeb, Holsboer-trachsler, & Baumann, 1992).
Modulation of AMPA Receptor by Phospholipase A2 : Chronic administration of trimipramine affects the binding properties of hippocampal glutamate receptors and modulates the DL-alpha-amino-3-hydroxy-5-methyl-isoxazolpropionic acid (AMPA) receptors, impacting synaptic plasticity (Bernard, Ohayon, & Massicotte, 1994).
Effect on Monoamine and Organic Cation Transporters : Trimipramine and its metabolites interact with human monoamine transporters for noradrenaline, serotonin, and dopamine, as well as with human organic cation transporters, contributing to its antidepressant action (Haenisch, Hiemke, & Bönisch, 2011).
Safety and Hazards
properties
IUPAC Name |
11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSUOYVSEYPF-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662030 | |
Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189647-53-7 | |
Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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